molecular formula C10H6F8O2 B1586430 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 3832-65-3

1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B1586430
CAS No.: 3832-65-3
M. Wt: 310.14 g/mol
InChI Key: SYMFAUQESLPCRO-UHFFFAOYSA-N
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Description

1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound with the molecular formula C10H6F8O2. It is characterized by the presence of two 1,1,2,2-tetrafluoroethoxy groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

1,4-dihydroxybenzene+21,1,2,2-tetrafluoroethanolThis compound+2H2O\text{1,4-dihydroxybenzene} + 2 \text{1,1,2,2-tetrafluoroethanol} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} 1,4-dihydroxybenzene+21,1,2,2-tetrafluoroethanol→this compound+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorinated ethoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.

    Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorinated ethoxy groups .

Scientific Research Applications

1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with molecular targets through its fluorinated ethoxy groups. These groups can form strong interactions with various biomolecules, influencing their stability and function. The pathways involved may include binding to specific proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of two fluorinated ethoxy groups, which confer enhanced stability and resistance to chemical degradation compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and stable chemical intermediates .

Properties

IUPAC Name

1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-1-2-6(4-3-5)20-10(17,18)8(13)14/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMFAUQESLPCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382098
Record name 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3832-65-3
Record name 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3832-65-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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